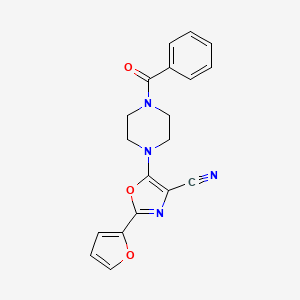

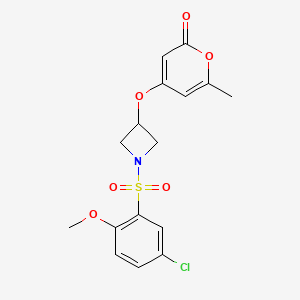

![molecular formula C19H18ClN3O4 B2636226 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea CAS No. 954588-16-0](/img/structure/B2636226.png)

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties . It has been designed based on literature reports of the activity of indoles against various cancer cell lines . It has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Synthesis Analysis

The compound has been synthesized via a Pd - catalyzed C-N cross - coupling . A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20 .Molecular Structure Analysis

The compound crystallizes in Space group C2/c . The dioxole rings in both structures similar planar conformations . Intra- and Intermolecular C-H…O and N-H…O hydrogen bonds are responsible for the consolidation of the crystal packing of both molecules .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Chemical Synthesis and Antioxidant Activity : A study by Tumosienė et al. (2019) explored the synthesis of derivatives related to the given compound, demonstrating their potent antioxidant activities, comparable or superior to well-known antioxidants like ascorbic acid. The structures of these compounds were confirmed using X-ray diffraction analysis, highlighting their potential in antioxidant applications Tumosienė et al., 2019.

Antimicrobial and Antioxidant Derivatives : Research by Rani et al. (2014) involved the synthesis of novel derivatives, including the target compound, showing antimicrobial evaluations and characterizations through various spectroscopic techniques. This study indicates the chemical versatility and potential biomedical applications of such compounds Rani et al., 2014.

Biological Activities

Allosteric Antagonist Effects : Wang et al. (2011) discussed the cannabinoid CB1 receptor allosteric antagonist properties of a similar compound, PSNCBAM-1, detailing its effects on neuronal excitability in the cerebellum. This research contributes to understanding the compound's potential in treating CNS diseases Wang et al., 2011.

Anticancer Agents : Feng et al. (2020) synthesized and evaluated 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including the structure of interest for their antiproliferative activity against various cancer cell lines. This highlights the compound's role in the development of new anticancer agents Feng et al., 2020.

Antifilarial Activity : Ram et al. (1984) synthesized a series of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, demonstrating their antifilarial activity, suggesting potential therapeutic applications against filarial infections Ram et al., 1984.

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c20-13-1-4-15(5-2-13)23-10-12(7-18(23)24)9-21-19(25)22-14-3-6-16-17(8-14)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVBHFXCYPYTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

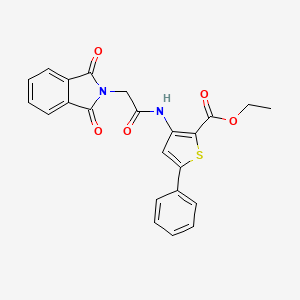

![N-(4-bromophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2636145.png)

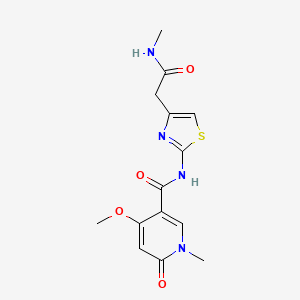

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2636147.png)

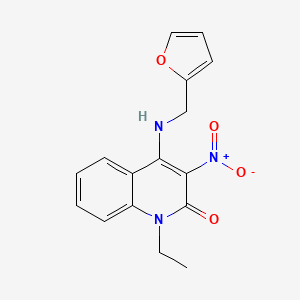

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2636153.png)

![8-methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2636155.png)

![1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one](/img/structure/B2636156.png)

![N-[2-[[1-(4-Chloro-2-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2636159.png)

![3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2636163.png)

![(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime](/img/structure/B2636164.png)